REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.Br[CH2:15]CO.Cl>C1COCC1>[Cl:12][C:7]1[CH:6]=[C:5]([CH:4]2[CH2:15][CH2:1][O:2][C:3]2=[O:13])[CH:10]=[CH:9][C:8]=1[Cl:11]
|
Name
|
[(CH3)3Si]2NLi
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Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
Stir the solution at 45° C. for another 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution to room temperature
|
Type
|
STIRRING
|
Details
|
stir the solution for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the solution in an ice bath
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
Extract the solution with Et2 O
|
Type
|
WASH
|
Details
|
wash the organic layer twice with 1.0M aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and dry over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in CH3OH
|
Type
|
ADDITION
|
Details
|
add 0.5 g of pTSA
|
Type
|
STIRRING
|
Details
|
Stir the solution at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
ADDITION
|
Details
|
add CH3OH (500 ml)
|
Type
|
STIRRING
|
Details
|
stir for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Remove the solvent again
|
Type
|
ADDITION
|
Details
|
add more CH3OH (500 ml.)
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting oil in CH2Cl2 (1200 ml.)
|
Type
|
WASH
|
Details
|
wash twice with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and dry over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify the reaction mixture by flash chromatography (SiO2)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |